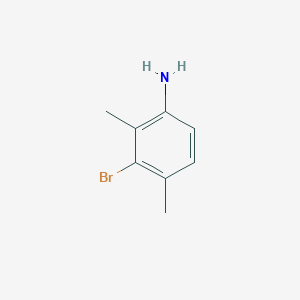

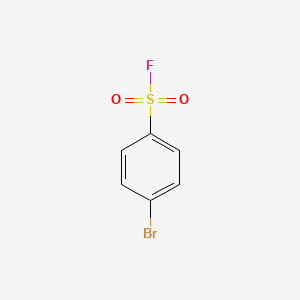

![molecular formula C8H9NO2 B1281390 6-Methylbenzo[d][1,3]dioxol-5-amine CAS No. 62052-49-7](/img/structure/B1281390.png)

6-Methylbenzo[d][1,3]dioxol-5-amine

Overview

Description

6-Methylbenzo[d][1,3]dioxol-5-amine is a chemical compound with the linear formula C8H9NO3 . It is a solid substance and is used in various scientific research .

Synthesis Analysis

The synthesis of 6-Methylbenzo[d][1,3]dioxol-5-amine and its derivatives has been reported in several studies . For example, one study described the preparation of novel ligands via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde . Another study reported the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite .Physical And Chemical Properties Analysis

6-Methylbenzo[d][1,3]dioxol-5-amine is a solid substance . It has a molecular weight of 151.16 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications

Summary of the Application

The compound is used in the development of a sensitive and selective sensor for the detection of lead (Pb 2+). This is significant as lead is a carcinogenic heavy metal ion .

3. Methods of Application or Experimental Procedures A custom-made electrode with small organic molecules of “6-Methylbenzo[d][1,3]dioxol-5-amine” is developed. This electrode is then used as a Trace Metal Ion (TMI) sensor . The sensor is developed via the deposition of a thin layer of the compound on a Glassy Carbon Electrode (GCE) with the conducting polymer matrix Nafion (NF) .

Summary of Results or Outcomes

The sensor developed using “6-Methylbenzo[d][1,3]dioxol-5-amine” was able to detect the presence of lead (Pb 2+) effectively . However, the specific quantitative data or statistical analyses were not provided in the sources.

Safety And Hazards

The safety information for 6-Methylbenzo[d][1,3]dioxol-5-amine indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

6-methyl-1,3-benzodioxol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-3H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLGEPXBHVTBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498520 | |

| Record name | 6-Methyl-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylbenzo[d][1,3]dioxol-5-amine | |

CAS RN |

62052-49-7 | |

| Record name | 6-Methyl-2H-1,3-benzodioxol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)

![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)

![2-[(4-Methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1281328.png)

![1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B1281340.png)